Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
Description
Structural Overview and Nomenclature
This compound exhibits a complex molecular architecture that integrates multiple heterocyclic components within a single framework. The compound features a central imidazolidine ring system, which constitutes a five-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions. This imidazolidine core is functionalized with a carbonyl group at the 2-position, creating an oxo-imidazolidine motif that significantly influences the compound's chemical reactivity and biological properties.
The piperidine moiety, a six-membered saturated nitrogen heterocycle, is attached to the imidazolidine core through the 4-position of the piperidine ring, establishing a direct connection between these two important pharmacophoric elements. The tert-butyl carboxylate ester functionality provides additional structural complexity and serves as a protecting group that can be selectively removed under appropriate reaction conditions to reveal the corresponding carboxylic acid derivative.
The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic systems. The base name "imidazolidine" identifies the primary five-membered ring containing two nitrogen atoms, while the numerical descriptors indicate the specific positions of substituents and functional groups. The "2-oxo" designation specifies the presence of a carbonyl group at the 2-position of the imidazolidine ring, and the "3-(piperidin-4-yl)" portion describes the attachment of a piperidine ring through its 4-position to the 3-nitrogen of the imidazolidine core.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 269.34 g/mol |
| Ring Systems | Imidazolidine, Piperidine |
| Functional Groups | Ketone, Carboxylate Ester |
| Nitrogen Atoms | 2 |
| Oxygen Atoms | 3 |
Historical Context in Heterocyclic Chemistry
The development of imidazolidine chemistry traces its origins to the foundational work of Heinrich Debus in 1858, who first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia. This pioneering achievement established the groundwork for subsequent investigations into saturated imidazole derivatives, including imidazolidines, which represent the fully reduced forms of the parent imidazole system.
Imidazolidines have been traditionally prepared through condensation reactions of 1,2-diamines with aldehydes, a methodology that has evolved significantly since its initial discovery. The synthesis of imidazolidines involves multiple preparative steps, beginning with the condensation of ethylenediamine with aldehydes in dry benzene to form dibenzylidene intermediates, followed by reduction with sodium borohydride in ethanol and final cyclization with aryl aldehydes. This synthetic approach has yielded imidazolidine derivatives in yields ranging from 62 to 79 percent, demonstrating the reliability and versatility of these methodologies.
The historical significance of imidazolidine compounds in heterocyclic chemistry extends beyond their synthetic accessibility to encompass their role as important building blocks for more complex molecular architectures. These compounds have served as precursors to N-heterocyclic carbenes, which have emerged as powerful ligands in coordination chemistry and catalysis. The development of imidazolidine-based N-heterocyclic carbene precursors, such as imidazolium salts, has been achieved through reactions of 1,4-diaryl-1,4-diazabutadienes with paraformaldehyde and chlorotrimethylsilane, yielding products in high yields of 69 to 89 percent.
Recent advances in imidazolidine synthesis have focused on copper-catalyzed methodologies that enable the efficient construction of these heterocyclic systems through novel reaction pathways. The copper-catalyzed reaction of aziridines with imines has emerged as a particularly effective approach for synthesizing 2-substituted imidazolidines with high functional group compatibility. This methodology has demonstrated broad scope and has been successfully applied to the synthesis of hybrid molecules derived from pharmaceutical compounds, highlighting the continued relevance of imidazolidine chemistry in modern drug discovery efforts.
| Historical Milestone | Year | Key Development |
|---|---|---|
| First Imidazole Synthesis | 1858 | Heinrich Debus synthesis from glyoxal and formaldehyde |
| Imidazolidine Methodology | 1952 | First unsubstituted imidazolidine synthesis reported |
| Carbene Precursors | 2007 | Development of imidazolium salt precursors |
| Copper Catalysis | 2023 | Copper-catalyzed aziridine-imine reactions |
Significance in Medicinal Chemistry and Catalysis
This compound holds significant importance in medicinal chemistry due to its incorporation of multiple pharmacologically relevant structural motifs within a single molecular framework. The compound belongs to the class of heterocyclic compounds that contain both nitrogen and oxygen functionalities, making it particularly suitable for binding with various enzymes and receptors in biological systems through diverse weak interactions. This structural versatility has positioned imidazolidine derivatives as valuable scaffolds for the development of therapeutic agents targeting multiple disease states.
The medicinal chemistry significance of this compound is further enhanced by its classification as an imidazolidine derivative, a structural class that has demonstrated broad bioactivity profiles across numerous therapeutic areas. Imidazole-based compounds, which share structural similarities with imidazolidines, have been extensively developed as clinical drugs for treating various diseases with high therapeutic potency. The comprehensive range of biological activities exhibited by imidazole-related structures includes anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, and antiviral properties.
The synthesis of this compound typically involves sophisticated multi-step synthetic routes that utilize reagents such as sodium hydride for deprotonation, trifluoroacetic acid for deprotection, and various coupling agents like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate to facilitate amide bond formation. These synthetic methodologies are conducted under carefully controlled conditions using solvents such as dichloromethane or dimethylformamide at specific temperatures to ensure optimal yields and product purity.
The compound's potential in catalytic applications stems from its structural relationship to N-heterocyclic carbene precursors, which have emerged as highly effective ligands and catalysts in organic synthesis. The imidazolidine core can serve as a precursor to carbene species through appropriate chemical transformations, enabling applications in transition-metal catalysis and asymmetric synthesis. The presence of the piperidine substituent provides additional steric and electronic effects that can be exploited to tune the catalytic properties of derived carbene species.
In the context of drug discovery, compounds structurally related to this compound have been investigated as inhibitors of the NLRP3 inflammasome, a critical component of the innate immune system. The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which shares structural features with the target compound, has demonstrated concentration-dependent inhibition of interleukin-1β release in lipopolysaccharide/adenosine triphosphate-stimulated human macrophages. This activity profile suggests potential therapeutic applications in inflammatory diseases where NLRP3 inflammasome activation plays a pathological role.
| Application Domain | Specific Use | Key Properties |
|---|---|---|
| Medicinal Chemistry | Drug Development | Multiple pharmacophoric elements |
| Synthetic Chemistry | Building Block | Versatile reactivity patterns |
| Catalysis | Carbene Precursor | Tunable steric/electronic effects |
| Biochemistry | Enzyme Interaction | Hydrogen bonding capability |
| Pharmaceutical Research | Anti-inflammatory | NLRP3 inflammasome inhibition |
The structural complexity and functional group diversity of this compound position it as a valuable compound for continued investigation in medicinal chemistry and related fields. Its ability to undergo various chemical reactions, including hydrolysis, reduction, and substitution processes, provides multiple avenues for structural modification and optimization of biological activity. The compound's significance extends beyond its immediate applications to encompass its role as a representative example of the broader class of heterocyclic compounds that continue to drive innovation in drug discovery and synthetic methodology development.
Properties
IUPAC Name |
tert-butyl 2-oxo-3-piperidin-4-ylimidazolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)16-9-8-15(11(16)17)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEFQMDXZFHXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate typically involves:
- Formation of the imidazolidine-2-one ring.
- Introduction of the piperidin-4-yl substituent.
- Protection of the nitrogen with a tert-butyl carbamate (Boc) group.
This approach often includes the use of protected piperidine derivatives and coupling reactions facilitated by activating agents.
Stepwise Preparation Method
Starting Material Preparation
- Tert-butyl piperidin-4-ylcarbamate is commonly used as the piperidine source, where the piperidine nitrogen is Boc-protected to prevent side reactions.
- The imidazolidine-2-one ring precursor is prepared by cyclization reactions involving appropriate amine and carbonyl components.
Coupling Reaction
- The key step involves coupling the deprotected acid form of the imidazolidine derivative with the Boc-protected piperidine.
- Activation of the acid is achieved using coupling agents such as hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).
- Diisopropylethylamine (DIPEA) serves as the base to facilitate the reaction.
Deprotection and Further Functionalization
- The tert-butyl ester protecting group can be removed using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).
- Subsequent coupling with piperidin-4-yl derivatives yields the target compound.
Detailed Reaction Scheme (Based on Literature)
| Step | Reactants & Conditions | Product | Notes |
|---|---|---|---|
| 1 | Reaction of p-chlorobenzyl bromide with tert-butyl diethylphosphonoacetate in presence of sodium hydride | Intermediate phosphonate | Formation of key intermediate |
| 2 | Reaction of intermediate phosphonate with formaldehyde in basic aqueous solution | Compound with imidazolidine ring precursor | Cyclization step |
| 3 | Deprotection of tert-butyl ester with 10% TFA in CH2Cl2 | Corresponding acid | Prepares for coupling |
| 4 | Coupling of acid with tert-butyl piperidin-4-ylcarbamate using HOBt, HBTU, DIPEA | This compound | Final product |
This method yields the target compound efficiently and is adaptable for scale-up in industrial settings.
Alternative Preparation Routes and Catalysts
A related preparation method involves the synthesis of 1-tert-butyloxycarbonyl-3-azetidinone, a structurally related intermediate, which can be adapted for preparing imidazolidine derivatives:
- Cyclization of a precursor compound with ammonium salts in the presence of catalysts such as sodium bromide, potassium bromide, sodium iodide, or potassium iodide.
- Palladium-carbon catalyzed transformations.
- Boc protection using Boc anhydride in the presence of organic or inorganic bases (e.g., triethylamine, potassium carbonate).
- Acid-mediated transformations using organic acids (tartaric, oxalic, malic, citric, benzoic, salicylic, caffeic acids) or inorganic acids (hydrochloric, sulfuric, phosphoric acids).
These steps offer versatility and improved yields with environmentally friendlier solvents and conditions, making them suitable for industrial production.
Comparative Analysis of Preparation Methods
| Aspect | Traditional Method | Improved Method (Patent CN111362852A) | Literature Method (PMC Article) |
|---|---|---|---|
| Starting Materials | 3-azetidinium alkoxide, di-tert-butyl dicarbonate | Cyclization of compound II with ammonium salt | tert-butyl diethylphosphonoacetate and p-chlorobenzyl bromide |
| Key Catalysts | Oxidation agents (DMSO, triethylamine) | Sodium/potassium halides, Pd/C | HOBt, HBTU, DIPEA |
| Solvents | Dioxane, DMSO (less eco-friendly) | More environmentally friendly solvents | Dichloromethane, aqueous solutions |
| Yield | Moderate, impurity-prone | High, scalable | High, efficient coupling |
| Industrial Applicability | Limited due to impurities and solvents | Strong applicability and scalability | Suitable for scale-up |
Research Findings and Notes
- The use of coupling agents like HOBt and HBTU in the presence of DIPEA is critical for achieving high coupling efficiency and purity in the final compound.
- Deprotection with TFA in CH2Cl2 is a mild and effective method to remove tert-butyl protecting groups without degrading sensitive functionalities.
- The cyclization step catalyzed by halide salts provides a cleaner and higher-yielding route compared to traditional oxidation methods that use harsher reagents and generate more waste.
- The choice of base and acid in the Boc protection and deprotection steps influences the yield and purity, with organic bases like triethylamine and inorganic bases like potassium carbonate being preferred for their effectiveness and ease of removal.
Summary Table of Key Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Cyclization | Ammonium salt, sodium bromide/potassium iodide | Mild heating, solvent as per protocol | Formation of azetidinone/imidzolidine ring |
| Hydrogenation | Pd/C catalyst | Room temperature, hydrogen atmosphere | Reduction or functional group modification |
| Boc Protection | Boc anhydride, triethylamine or K2CO3 | Room temperature, inert atmosphere | Protection of amine groups |
| Deprotection | TFA in CH2Cl2 (10%) | Room temperature, short time | Removal of tert-butyl ester groups |
| Coupling | HOBt, HBTU, DIPEA | Room temperature, inert atmosphere | Formation of amide bond |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
NLRP3 Inflammasome Inhibition
Recent studies have identified the compound as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vitro assays demonstrated that derivatives of this compound could effectively reduce NLRP3-dependent pyroptosis and interleukin-1 beta (IL-1β) release in THP-1 cells. The mechanism involves modulation of the ATPase activity of the NLRP3 protein, suggesting a pathway for therapeutic intervention in inflammatory diseases .
| Compound | Activity | Reference |
|---|---|---|
| Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine | Inhibits NLRP3 inflammasome |
Anticancer Potential
The compound has also been explored for its anticancer properties. Its structural analogs have shown promise in inhibiting various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The imidazolidine scaffold is particularly noted for its ability to interact with biological targets involved in cancer progression .
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, research is ongoing to evaluate its efficacy in models of neurodegenerative diseases. Early findings indicate that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .
Case Study 1: NLRP3 Inhibition
In a study published in Nature, researchers synthesized a series of compounds based on tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine and tested their effects on THP-1 cells differentiated into macrophages. The results indicated that certain derivatives significantly reduced IL-1β release compared to control groups, demonstrating the compound's potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
A study conducted at a leading cancer research institute evaluated the cytotoxic effects of various derivatives against breast cancer cell lines. The results showed that specific modifications to the tert-butyl imidazolidine structure enhanced potency and selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate
- Structure: Shares the tert-butyl carbamate-protected piperidine core but replaces the imidazolidinone with a chloro-nitrobenzene-aniline moiety.
- Application : Used as an intermediate in synthesizing N-piperidinyl-benzimidazolone derivatives, which exhibit inhibitory activity against 8-oxo-Gua DNA glycosylase .
Tert-butyl (2S,5S)-2-(tert-butyl)-3-methyl-4-oxo-5-(2,3,5,6-tetrafluorobenzyl)-imidazolidine-1-carboxylate
- Structure: Contains a similar imidazolidinone backbone but includes a tetrafluorobenzyl group and additional tert-butyl/methyl substituents.
- Synthesis: Prepared via low-temperature LDA-mediated reactions, highlighting the sensitivity of imidazolidinone derivatives to steric and electronic effects during synthesis .
- Key Difference: Fluorinated aromatic groups enhance lipophilicity, which may improve membrane permeability compared to the non-fluorinated piperidine analogue.
(3R,4R)-Tert-butyl 4-methyl-3-(6-tosyl-imidazo-pyrrolo-pyrazinyl)piperidine-1-carboxylate
- Structure: Replaces the imidazolidinone with a fused imidazo-pyrrolo-pyrazine heterocycle.
- Application : Intermediate in synthesizing kinase inhibitors, demonstrating the versatility of tert-butyl carbamate-protected piperidines in drug discovery .
- Key Difference: The extended aromatic system enables π-π stacking interactions in enzyme active sites, a feature absent in the simpler imidazolidinone derivative.
Pharmacological and Industrial Relevance
- Target Compound: Limited data on biological activity; discontinuation suggests challenges in scalability or efficacy .
- Benzimidazolone Derivatives : Demonstrated selectivity for 8-oxo-Gua inhibition, highlighting the importance of piperidine-carbamate hybrids in targeting DNA repair enzymes .
- Fluorinated Analogues : Enhanced metabolic stability due to fluorine atoms, a critical advantage in CNS-targeting therapeutics .
Biological Activity
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate (CAS Number: 1312117-91-1) is a compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H23N3O3, with a molecular weight of 269.34 g/mol. The compound features a piperidine ring, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit bacterial growth and show effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity noted | |
| Candida albicans | Effective against fungal strains |
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For example, it has been shown to interact with the NLRP3 inflammasome, potentially inhibiting IL-1β release and pyroptosis in certain cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with receptors, altering their activity and leading to downstream effects on cell signaling.
- Inflammasome Interaction : It has been noted for its role in modulating the NLRP3 inflammasome, which is crucial in inflammatory responses .
Study on Antimicrobial Activity
In a controlled study, this compound was tested against several bacterial strains. The results demonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties .
Anticancer Screening
Another study focused on the compound's effects on cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers in breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating promising potential for further development as an anticancer agent .
Q & A
Q. Critical Parameters :
- Temperature control (±2°C) during exothermic steps (e.g., oxidation).
- Catalyst selection (e.g., Pd-based catalysts for coupling reactions) .
- Yield optimization via iterative adjustment of molar ratios (e.g., 1:1.2 substrate:catalyst) .
Basic: What analytical methods are recommended to confirm structural integrity?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
-
X-ray Crystallography : Resolve stereochemistry and bond angles using SHELX programs (e.g., SHELXL for refinement). High-resolution data (R-factor < 0.05) ensures accuracy .
-
NMR Spectroscopy : Key peaks include:
-
HRMS : Confirm molecular formula (e.g., [M+H]+ calculated: 297.1818, observed: 297.1803) .
Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism, solvent interactions):
Dynamic NMR Studies : Variable-temperature NMR (e.g., 25–80°C) identifies exchange processes affecting peak splitting .
DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets. Compare computed vs. experimental chemical shifts (RMSD < 0.3 ppm acceptable) .
Solvent Modeling : Include implicit solvent models (e.g., PCM for DMSO) to improve agreement .
Crystallographic Validation : Cross-check computed bond lengths with X-ray data (e.g., C=O bond: 1.21 Å experimental vs. 1.23 Å computed) .
Advanced: How to design enzyme inhibition assays for this compound targeting MurA?
Methodological Answer:
MurA inhibition assays require:
Q. Data Interpretation :
- Competitive inhibition confirmed via Lineweaver-Burk plots.
- Molecular docking (AutoDock Vina) identifies H-bonds with Thr305 and Lys345 residues .
Basic: What purification strategies improve yield and purity?
Methodological Answer:
- Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (e.g., 0–50% ethyl acetate in hexane). Monitor fractions via TLC (Rf = 0.3–0.5) .
- Recrystallization : Dissolve crude product in hot ethanol (60°C), then add water dropwise until cloudiness appears. Cool to 4°C for crystal growth .
- HPLC Purification : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >98% purity .
Q. Common Pitfalls :
- Boc deprotection under acidic conditions (e.g., TFA) requires strict anhydrous handling .
Advanced: How can computational modeling predict reactivity and regioselectivity?
Methodological Answer:
- DFT Calculations :
- Optimize transition states (TS) for key steps (e.g., cyclization). Activation energies < 20 kcal/mol favor reaction feasibility .
- Natural Bond Orbital (NBO) analysis identifies charge distribution (e.g., negative charge on imidazolidine oxygen directs electrophilic attacks) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO stabilizes TS by 3 kcal/mol vs. THF) .
- Docking Studies : Predict binding modes to biological targets (e.g., π-π stacking with MurA Phe327 enhances inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
